VU0420373
Overview
Description
Chemical Reactions Analysis
VU0420373 undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents and conditions used in these reactions depend on the desired transformation. For example, oxidation reactions may involve the use of oxidizing agents such as potassium permanganate or hydrogen peroxide, while reduction reactions may use reducing agents like sodium borohydride or lithium aluminum hydride. Substitution reactions often involve nucleophiles or electrophiles, depending on the nature of the substituent being introduced or replaced. The major products formed from these reactions vary based on the specific reaction conditions and reagents used.
Scientific Research Applications
VU0420373 has a wide range of scientific research applications. It is used in chemistry for studying reaction mechanisms and developing new synthetic methodologies. In biology, it may be used as a probe or tool to investigate biological pathways and interactions. In medicine, this compound could be explored for its potential therapeutic effects or as a lead compound for drug development. Additionally, it may have industrial applications in the development of new materials or as a component in various chemical processes .
Mechanism of Action
The mechanism of action of VU0420373 involves its interaction with specific molecular targets and pathways. While detailed information on its mechanism of action is not available in the search results, it is likely that this compound exerts its effects through binding to specific proteins or enzymes, modulating their activity. This interaction can lead to changes in cellular processes and pathways, ultimately resulting in the observed biological effects .
Comparison with Similar Compounds
VU0420373 can be compared with other similar compounds to highlight its uniqueness. Similar compounds may share structural features or functional groups, but they may differ in their reactivity, biological activity, or applications. Some similar compounds can be found in databases like PubChem, which provides information on 2-D and 3-D neighboring sets of molecules . These comparisons can help researchers understand the distinct properties and potential advantages of this compound over other related compounds.
Biological Activity
VU0420373 is a small molecule identified as a potent activator of the heme sensor system (HssRS) in Staphylococcus aureus. This compound has garnered attention due to its ability to induce heme biosynthesis, which is critical for various biological processes, including respiration and metabolism in bacteria. The following sections detail the biological activity, mechanisms of action, and relevant research findings associated with this compound.
This compound activates the heme biosynthesis pathway by stimulating the HssRS system. This activation leads to an increase in intracellular heme levels, which can be toxic to fermenting strains of S. aureus. The compound's efficacy is quantified with an effective concentration (EC50) of 10.7 μM and a pEC50 of 4.97, indicating its potency in inducing heme biosynthesis under specific conditions .
Toxicity Profile
The toxicity of this compound towards S. aureus is significant, particularly in fermentation contexts. The compound disrupts metabolic processes that are essential for the survival of these bacteria, making it a candidate for therapeutic applications against infections caused by resistant strains .
In Vitro Studies
In vitro studies have shown that this compound effectively induces heme biosynthesis, with notable effects on bacterial growth and survival rates. The activation of HssRS by this compound has been linked to increased production of heme, which is essential for various cellular functions in bacteria.
Table 1: Summary of In Vitro Effects of this compound
Parameter | Value |
---|---|
EC50 | 10.7 μM |
pEC50 | 4.97 |
Heme Production Induction | Yes |
Toxicity to S. aureus | High |
Case Studies and Applications
Several case studies have explored the implications of this compound in clinical settings, particularly focusing on its potential as an antimicrobial agent. For instance, research has demonstrated that this compound can reduce bacterial burdens in systemic models of S. aureus infection, highlighting its therapeutic potential.
Case Study Example: Systemic Infection Model
In a controlled experiment involving mice infected with S. aureus, administration of this compound resulted in a significant reduction in bacterial load compared to untreated controls. This suggests that the compound not only activates heme biosynthesis but also exerts a lethal effect on pathogenic bacteria.
Comparative Studies
Comparative studies have also been conducted to assess the effectiveness of this compound against other known antimicrobial agents. These studies indicate that while traditional antibiotics may fail due to resistance mechanisms, this compound presents a novel approach by targeting metabolic pathways rather than conventional bacterial structures.
Table 2: Comparative Efficacy of Antimicrobial Agents
Agent | Mechanism | Efficacy against S. aureus |
---|---|---|
This compound | Heme biosynthesis activator | High |
Vancomycin | Cell wall synthesis inhibitor | Moderate |
Daptomycin | Membrane disruptor | Variable |
Properties
IUPAC Name |
2-[5-(2-fluorophenyl)-1H-pyrazol-3-yl]phenol | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11FN2O/c16-12-7-3-1-5-10(12)13-9-14(18-17-13)11-6-2-4-8-15(11)19/h1-9,19H,(H,17,18) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SJPGLKXXUIEFLO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NNC(=C2)C3=CC=CC=C3F)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11FN2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901257291 | |
Record name | 2-[5-(2-Fluorophenyl)-1H-pyrazol-3-yl]phenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901257291 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.26 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
38376-29-3 | |
Record name | 2-[5-(2-Fluorophenyl)-1H-pyrazol-3-yl]phenol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=38376-29-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-[5-(2-Fluorophenyl)-1H-pyrazol-3-yl]phenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901257291 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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